

Stachartin A and its Congeners from *Stachybotrys chartarum*: A Technical Guide

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Compound of Interest

Compound Name: *Stachartin A*

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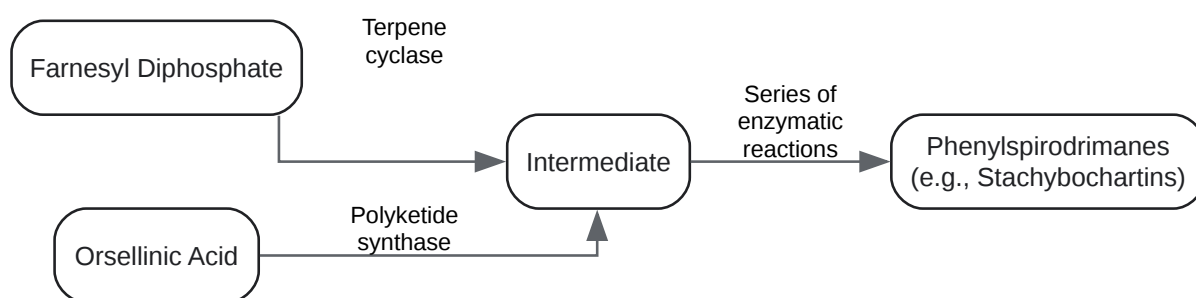
Introduction

Stachybotrys chartarum, a cellulolytic microfungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites. While notorious for producing mycotoxins like trichothecenes, this fungus also represents a rich source of novel bioactive compounds with potential therapeutic applications. Among these are the phenylspirodrimanes, a class of meroterpenoids characterized by a spiro-linked drimane sesquiterpene and a phenyl moiety. This technical guide focuses on a specific series of these compounds, the stachybochartins, with a particular emphasis on providing a comprehensive overview of their isolation, structure, and biological activities, underpinned by detailed experimental protocols and an exploration of their mechanism of action. While the initial query focused on "**Stachartin A**," the available scientific literature extensively documents a series of related compounds, "stachybochartins A-G," and it is highly probable that "**Stachartin A**" belongs to this class.

Chemical Structure and Biosynthesis

Stachybochartins are part of the larger family of phenylspirodrimanes, which are biosynthesized through a hybrid pathway involving the condensation of a polyketide-derived aromatic ring and a terpenoid-derived drimane core. The biosynthesis is understood to originate from farnesyl diphosphate and orsellinic acid.

A proposed biosynthetic pathway for phenylspirodrimanes is outlined below.



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Caption: Proposed biosynthetic pathway of phenylspirodrimanes.

Isolation and Structure Elucidation of Stachybochartins

The isolation and structural characterization of stachybochartins from *Stachybotrys chartarum* involve a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

1. Fungal Cultivation and Extraction:

- **Cultivation:** *Stachybotrys chartarum* is typically cultured on a solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. The fungus is incubated under controlled conditions of temperature and humidity for a period sufficient to allow for the production of secondary metabolites.
- **Extraction:** The fungal mycelium and the culture medium are harvested and extracted with organic solvents. A common solvent system is a mixture of ethyl acetate and methanol. The organic extract is then concentrated under reduced pressure to yield a crude extract.

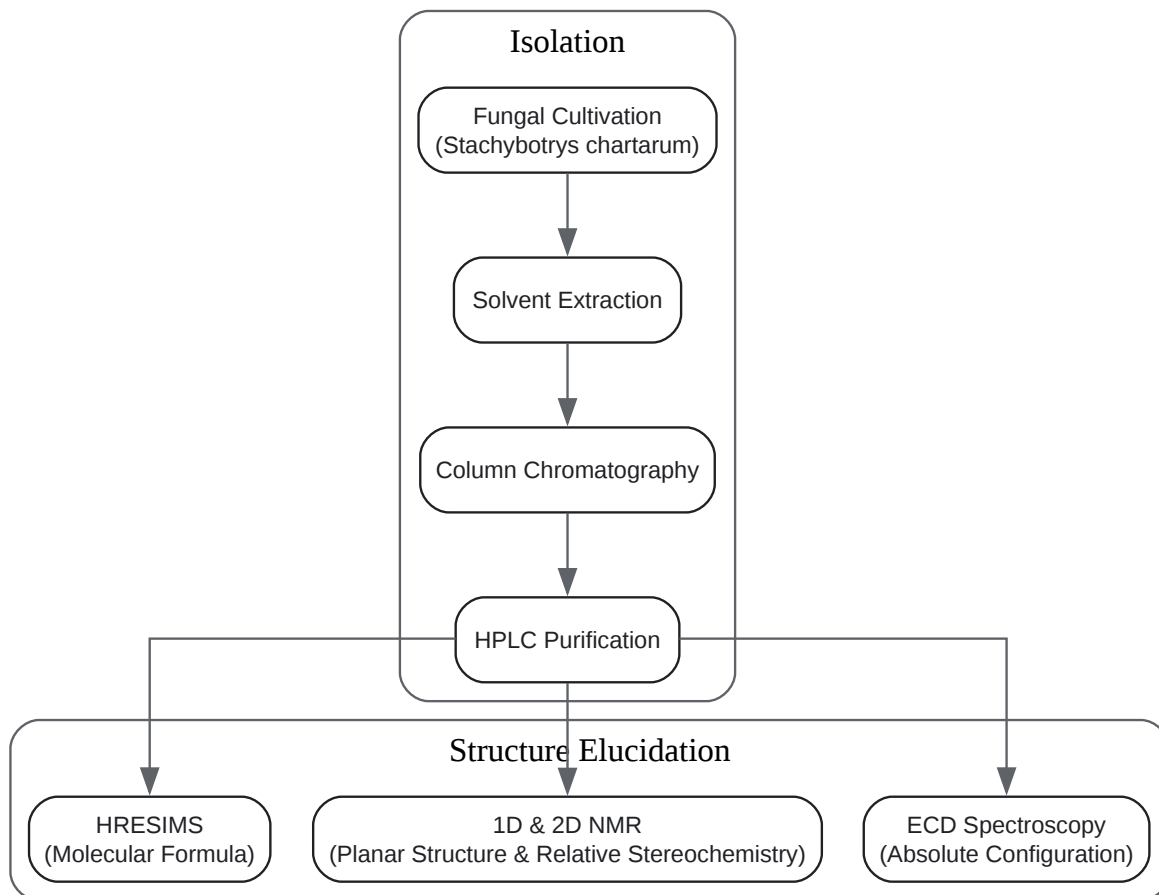
2. Chromatographic Purification:

- **Initial Fractionation:** The crude extract is subjected to preliminary fractionation using techniques like column chromatography over silica gel or reversed-phase C18 material. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by methanol) is used to elute fractions of varying polarity.

- High-Performance Liquid Chromatography (HPLC): Fractions showing interesting profiles on Thin Layer Chromatography (TLC) or preliminary bioassays are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

3. Structure Elucidation:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR analyses are performed to elucidate the planar structure and relative stereochemistry of the molecules.
- Electronic Circular Dichroism (ECD): The absolute configuration of the stereocenters is often determined by comparing the experimental ECD spectrum with the calculated spectrum.



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Caption: General experimental workflow for the isolation and structure elucidation of stachybochartins.

Biological Activities of Phenylspirodrimanes from *Stachybotrys chartarum*

Phenylspirodrimanes isolated from *Stachybotrys chartarum* have demonstrated a range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity data for several phenylspirodrimane derivatives.

Table 1: Cytotoxic Activity of Stachybochartins A-D and G[1]

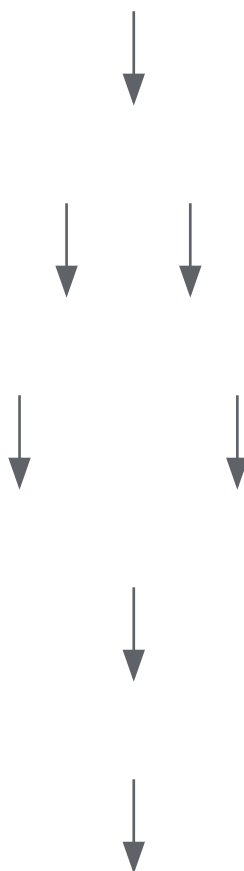
Compound	Cell Line	IC ₅₀ (μM)
Stachybochartin A	MDA-MB-231 (Breast Cancer)	15.3
U-2OS (Osteosarcoma)	21.7	
Stachybochartin B	MDA-MB-231 (Breast Cancer)	10.2
U-2OS (Osteosarcoma)	18.5	
Stachybochartin C	MDA-MB-231 (Breast Cancer)	8.9
U-2OS (Osteosarcoma)	4.5	
Stachybochartin D	MDA-MB-231 (Breast Cancer)	12.6
U-2OS (Osteosarcoma)	9.8	
Stachybochartin G	MDA-MB-231 (Breast Cancer)	6.7
U-2OS (Osteosarcoma)	5.1	

Table 2: Antiviral Activity of Stachybotryns

Compound	Virus	IC ₅₀ (μM)
Stachybotrysin A	HIV-1	15.6
Stachybotrysin B	Influenza A	18.9
Stachybotrysin F	Influenza A	12.4
Stachybotrysin G	HIV-1	18.1
Known Compound 9	Influenza A	15.2
Known Compound 11	Influenza A	17.3

Mechanism of Action: Induction of Apoptosis

Studies on the cytotoxic effects of stachybochartins C and G against U-2OS osteosarcoma cells have indicated that their anti-proliferative activity is mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. The involvement of caspases is a key indicator of apoptosis.



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References

- 1. researchgate.net [researchgate.net]
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